SLx-4090 is a small-molecule inhibitor designed to target microsomal triglyceride transfer protein (MTP) specifically in enterocytes, the cells lining the small intestine responsible for absorbing nutrients [, ]. This targeted approach differentiates it from first-generation MTP inhibitors, which primarily inhibited hepatic MTP []. SLx-4090 plays a crucial role in scientific research, particularly in studying lipid metabolism, cholesterol regulation, and potential therapeutic avenues for metabolic disorders [, ].
SLx-4090 functions by inhibiting MTP activity specifically within enterocytes [, ]. MTP plays a crucial role in assembling and secreting chylomicrons, particles responsible for transporting dietary lipids, including cholesterol, from the intestines into the bloodstream []. By inhibiting enterocytic MTP, SLx-4090 disrupts the formation and release of chylomicrons, ultimately reducing the amount of dietary fat and cholesterol entering systemic circulation []. This targeted mechanism differentiates SLx-4090 from systemic MTP inhibitors, offering potential advantages in reducing side effects associated with hepatic MTP inhibition [, ].
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7